

An In-depth Technical Guide to Bis-PEG10-NHS Ester: Properties and Applications

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Compound of Interest

Compound Name: *Bis-PEG10-NHS ester*

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This technical guide provides a comprehensive overview of **Bis-PEG10-NHS ester**, a homobifunctional crosslinking agent widely utilized by researchers, scientists, and drug development professionals. This document details its physicochemical properties, particularly its molecular weight and spacer arm length, and provides detailed experimental protocols for its application in bioconjugation.

Core Properties of Bis-PEG10-NHS Ester

Bis-PEG10-NHS ester is a valuable tool in biotechnology and pharmaceutical development, primarily used for covalently linking molecules containing primary amines. Its structure features a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility of the resulting conjugate and reduces the potential for aggregation[1][2]. The presence of two N-hydroxysuccinimide (NHS) ester reactive groups allows for the efficient and specific formation of stable amide bonds with primary amines at physiological to slightly alkaline pH[1][3].

Quantitative Data Summary

The key quantitative data for **Bis-PEG10-NHS ester** are summarized in the table below for easy reference and comparison.

| Property | Value | References |
|----------------------------------|--|------------|
| Molecular Weight | 752.76 g/mol | [4] |
| Chemical Formula | C ₃₂ H ₅₂ N ₂ O ₁₈ | |
| Spacer Arm Length (Estimated) | ~49.5 Å | |
| Purity | ≥95% | |
| Appearance | Viscous liquid or low-melting solid | |

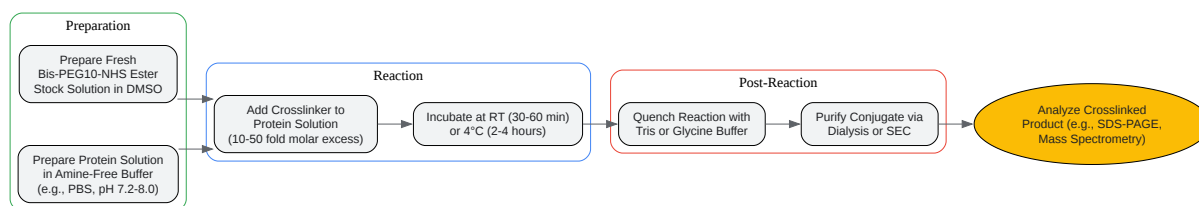
Note on Spacer Arm Length Estimation: The spacer arm length is an approximation based on the known lengths of similar PEGylated crosslinkers, such as BS(PEG)5 (21.7 Å) and BS(PEG)9 (35.7 Å). The length of a single ethylene glycol unit is approximately 3.5 Å. The total length includes the PEG10 chain, two succinimidyl groups, and the associated ester linkages.

Reaction Mechanism and Experimental Workflow

The fundamental reaction facilitated by **Bis-PEG10-NHS ester** is the acylation of a primary amine. The NHS ester reacts with the nucleophilic amine, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

General Experimental Workflow for Protein Crosslinking

The following diagram illustrates a typical workflow for crosslinking proteins using **Bis-PEG10-NHS ester**.



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A generalized workflow for protein crosslinking using **Bis-PEG10-NHS ester**.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common applications of **Bis-PEG10-NHS ester**. It is crucial to empirically determine the optimal conditions for each specific application.

Protocol 1: General Protein-Protein Crosslinking

This protocol is adapted for creating intramolecular or intermolecular crosslinks in a purified protein sample.

Materials:

- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- **Bis-PEG10-NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

- Dialysis or Size-Exclusion Chromatography (SEC) equipment for purification

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the amine-free buffer at a concentration of 0.1-5 mg/mL.
- **Prepare Crosslinker Stock Solution:** Immediately before use, prepare a 10-25 mM stock solution of **Bis-PEG10-NHS ester** in anhydrous DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
- **Crosslinking Reaction:** Add a 10- to 50-fold molar excess of the **Bis-PEG10-NHS ester** stock solution to the protein solution. The final concentration of DMSO should ideally be less than 10% (v/v) to avoid protein denaturation.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Longer incubation times at lower temperatures can help to minimize non-specific reactions.
- **Quenching:** Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or have reacted with the quenching agent.
- **Purification:** Remove excess crosslinker and byproducts by dialysis against an appropriate buffer or by using a desalting column (SEC).
- **Analysis:** Analyze the crosslinked products using methods such as SDS-PAGE, which will show higher molecular weight bands for crosslinked species, and mass spectrometry to identify the specific crosslinked residues.

Protocol 2: Crosslinking on Live Cells

This protocol is designed for crosslinking cell surface proteins.

Materials:

- Suspension or adherent cells

- Ice-cold PBS, pH 8.0
- **Bis-PEG10-NHS ester** stock solution (as in Protocol 1)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

- **Cell Preparation:** Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25×10^6 cells/mL in ice-cold PBS (pH 8.0).
- **Crosslinking Reaction:** Add the **Bis-PEG10-NHS ester** stock solution to the cell suspension to a final concentration of 1-5 mM.
- **Incubation:** Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C.
- **Quenching:** Add the Quenching Buffer to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction.
- **Cell Lysis and Analysis:** The crosslinked cells can now be lysed, and the protein interactions can be analyzed using techniques such as immunoprecipitation and western blotting or mass spectrometry-based proteomics.

Applications in Drug Development

Bis-PEG10-NHS ester is a critical linker in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

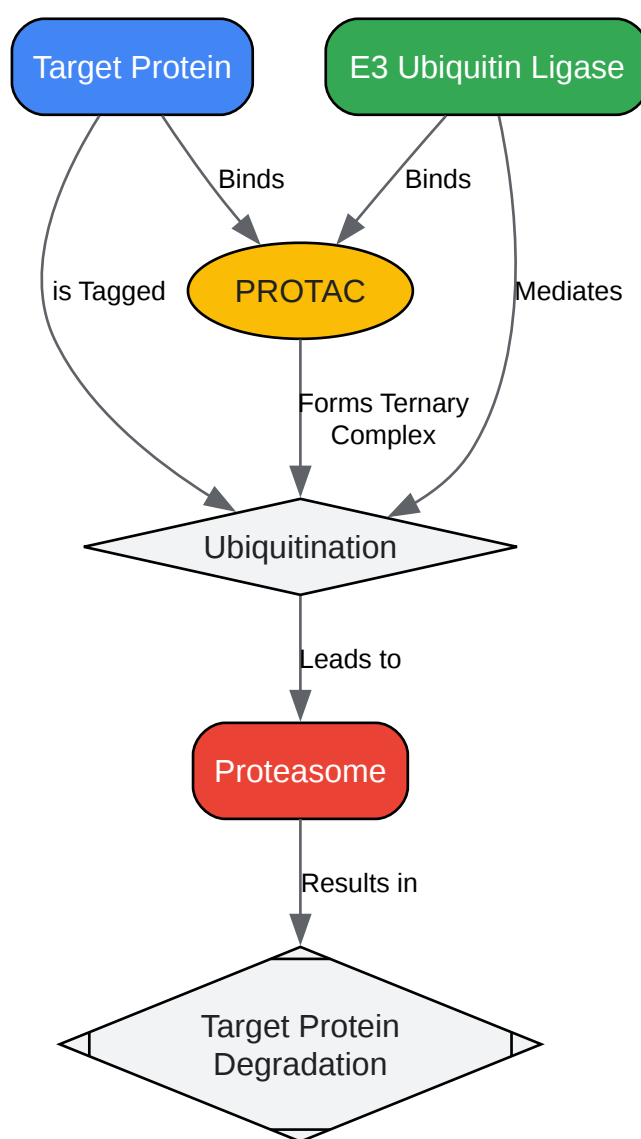
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The hydrophilic PEG spacer of **Bis-PEG10-NHS ester** can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability. The NHS ester groups are used to conjugate the linker to lysine residues on the antibody surface.

Role in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. **Bis-PEG10-NHS ester** can serve as a flexible and hydrophilic linker to connect the target-binding ligand and the E3 ligase-binding ligand.

The reaction chemistry for incorporating **Bis-PEG10-NHS ester** as a linker in ADCs and PROTACs follows the general principles of amine-reactive conjugation outlined in the protocols above.

The logical relationship of the components in a PROTAC is illustrated in the diagram below.



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Logical flow of PROTAC-mediated protein degradation.

Conclusion

Bis-PEG10-NHS ester is a versatile and efficient homobifunctional crosslinker with significant applications in life sciences research and drug development. Its well-defined molecular weight, hydrophilic PEG spacer, and reactive NHS ester groups make it an excellent choice for a variety of bioconjugation applications, from studying protein-protein interactions to constructing novel therapeutic modalities. The detailed protocols and technical information provided in this guide are intended to facilitate its effective use in the laboratory.

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